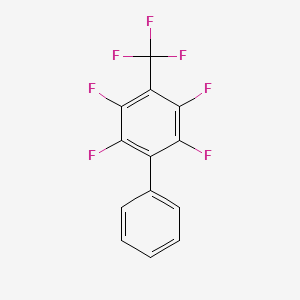
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl is an organofluorine compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a biphenyl structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl can be synthesized through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl often involves large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps optimize the production process, ensuring consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atoms or the trifluoromethyl group are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various chemical and biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)-1,1’-biphenyl stands out due to its biphenyl structure, which provides additional stability and versatility in chemical reactions. The presence of multiple fluorine atoms and a trifluoromethyl group further enhances its unique properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
53700-73-5 |
|---|---|
Molekularformel |
C13H5F7 |
Molekulargewicht |
294.17 g/mol |
IUPAC-Name |
1,2,4,5-tetrafluoro-3-phenyl-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F7/c14-9-7(6-4-2-1-3-5-6)10(15)12(17)8(11(9)16)13(18,19)20/h1-5H |
InChI-Schlüssel |
SHZZKNAIBGAAAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


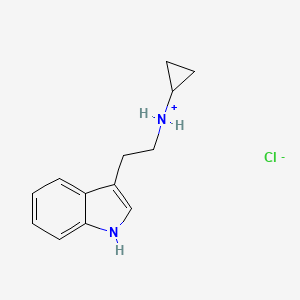
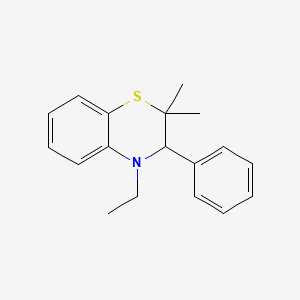
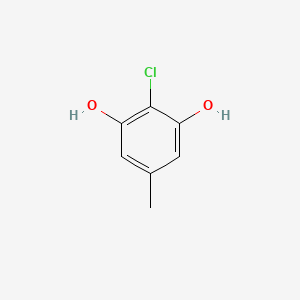
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)


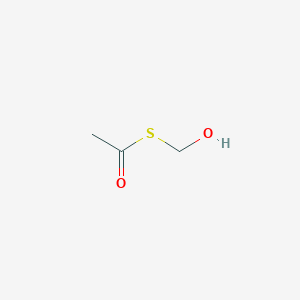

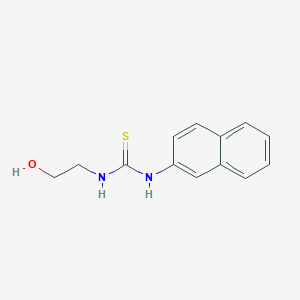
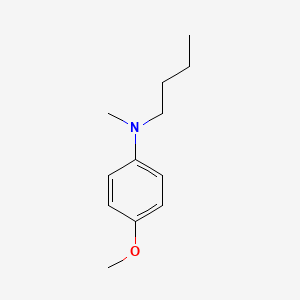
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
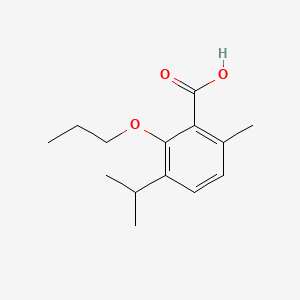
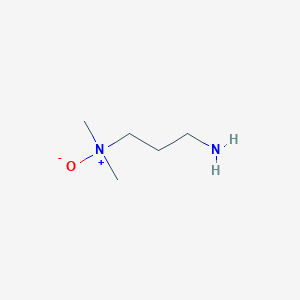
![Acetamide, N-[3-(hexyloxy)phenyl]-](/img/structure/B14638443.png)
